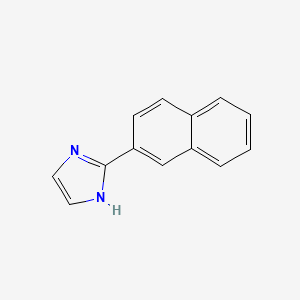

2-Naphthyl imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthyl imidazole is a heterocyclic compound that features an imidazole ring fused with a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions, which are efficient and cost-effective. These reactions typically involve the use of naphthaldehyde, substituted benzil, and ammonium acetate in an acetic acid medium . The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthyl imidazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the imidazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthylamines .

Wissenschaftliche Forschungsanwendungen

2-Naphthyl imidazole and its derivatives have a variety of applications in medicinal chemistry, particularly in the development of anticancer agents, antivirals, and diagnostic tools . Imidazole-based compounds, including those with a 2-naphthyl substituent, can form supramolecular complexes with various medicinal applications .

Anticancer Applications

Several studies highlight the potential of this compound derivatives as anticancer agents:

- Imidazole-based Supermolecules: Imidazole-based supermolecules have demonstrated medicinal potential as anticancer agents .

- Complex II1: An imidazole complex, when functionalized at the N1 atom, demonstrated superior activity compared to cisplatin in treating DLD-1 (colorectal) and MCF-7 (breast) cell lines . The half maximal inhibitory concentration (IC50) values of II1 were 57.4 μM for DLD-1 and 79.9 μM for MCF-7, indicating its efficacy against resistant cancer cells .

- Complex II2a–b: Platinum(II) complexes with 1-alkyl-2-(arylazo) imidazole ligands were synthesized, with the long alkyl-substituted imidazole platinum complex II2-b showing a significant cytotoxic effect on MCF-7 cell lines. It also displayed a higher cytotoxic effect than complex II2-a against A549, MCF-7, and CACO2 cancer cell lines .

- Complex II3: A double p-fluorophenyl imidazole platinum complex displayed much higher anticancer activities than cisplatin, particularly in hepatocellular carcinoma (HCC) cancer cells. It was confirmed to be an effective immunogenic cell death inducer in HCC treatment by targeting the HCC antioxidant network .

- Complex II7a–b: Pt(II) imidazole compounds formed by two benzimidazole molecules and one PtCl2 molecule showed good anticancer activity. The unsubstituted Pt(II) complex II7-a was far superior to carboplatin in inhibiting MCF-7 and HEP2 cell lines. Derivatives with different alkyl chains introduced into the C-2 position of benzimidazole showed good inhibitory activity against cervical carcinoma HeLa, breast cancer MCF-7, and breast cancer MDA-MA-231 .

Antiviral Applications

2-Naphthyl phenyl ethers, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), have shown promise against HIV . These compounds have demonstrated potency against wild-type HIV strains . For example, compound 2 only loses interaction with Y181 and not W229 in the Y181C mutant and as a result, displays only a 10-fold decrease in activity against the mutant strain .

Other Medicinal Applications

Beyond anticancer and antiviral applications, imidazole derivatives, including those with a naphthyl substituent, have a wide range of medicinal uses:

- Antibacterial, Antifungal, and Antiparasitic Agents: Imidazole-based compounds have demonstrated potential as antibacterial, antifungal, and antiparasitic medicinal agents .

- Anti-inflammatory Agents: Some imidazole supermolecules exhibit anti-inflammatory properties .

- Antidiabetic and Antihypertensive Agents: Imidazole derivatives have also shown potential as antidiabetic and antihypertensive medicinal agents .

- Imaging Agents and Pathologic Probes: Imidazole-based complexes are being explored as ion receptors, imaging agents, and pathologic probes .

- Copper Detection: Copper-targeted acyl imidazole dyes have been designed for detecting copper in living cells, preserving spatial information through a copper-dependent bioconjugation reaction . These dyes operate through copper-mediated activation of acyl imidazole electrophiles for subsequent labeling of proximal proteins at sites of high labile copper .

Tables of 2-Naphthylimidazole

While the search results do not provide comprehensive data tables specifically for this compound, some do present relevant data for related compounds:

| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| IM1 | SNB-19 | N/A | N/A |

| IM2 | HCT-116 | N/A | N/A |

| IM3 | HL-60 | N/A | N/A |

| IM4 | L929 | N/A | >41.67 |

| Note: N/A indicates that the IC50 was not determined due to low cytotoxic activity . |

Case Studies

- Nafimidone: Nafimidone, an imidazole-substituted anticonvulsant, has been studied for its biotransformation in animals and humans . The initial biotransformation involves reduction to nafimidone alcohol, followed by oxidation in the naphthyl and imidazole functions, and/or conjugation .

- Naphth[1,2-d]imidazoles: A group of seven naphth[1,2-d]imidazole compounds were synthesized and assessed for cytotoxicity against human glioblastoma, colorectal carcinoma, and promyelocytic leukemia cell lines . Compound IM4 was the most active against leukemia cells, with high selectivity .

Wirkmechanismus

The mechanism of action of 2-Naphthyl imidazole involves its interaction with specific molecular targets. For instance, in its role as a cytotoxic agent, it targets cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function . The compound’s fluorescence properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphth[1,2-d]imidazoles: These compounds share a similar structure but differ in the position of the imidazole ring on the naphthalene moiety.

2,4,5-Trisubstituted imidazoles: These compounds have additional substituents on the imidazole ring, which can alter their chemical and biological properties.

Uniqueness

2-Naphthyl imidazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its strong fluorescence and cytotoxic activity make it particularly valuable in biomedical research and therapeutic applications .

Eigenschaften

Molekularformel |

C13H10N2 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

2-naphthalen-2-yl-1H-imidazole |

InChI |

InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-9H,(H,14,15) |

InChI-Schlüssel |

CGKIWDGOFLFAEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC=CN3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.